molecular formula C15H12ClNO2S B1389038 a-Tosyl-(4-chlorobenzyl) isocyanide CAS No. 918892-30-5

a-Tosyl-(4-chlorobenzyl) isocyanide

Cat. No. B1389038
M. Wt: 305.8 g/mol
InChI Key: OPRPWPBVEQTKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-Tosyl-(4-chlorobenzyl) isocyanide is a chemical compound with the molecular formula C15H12ClNO2S and a molecular weight of 305.8 g/mol . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of a-Tosyl-(4-chlorobenzyl) isocyanide consists of a tolyl group (−C6H4−CH3), joined to a sulfonyl group (−SO2−), with an open valence on sulfur . The compound also contains a chlorobenzyl group and an isocyanide group.

Safety And Hazards

While specific safety and hazard information for a-Tosyl-(4-chlorobenzyl) isocyanide is not available, it’s important to handle all chemical compounds with care and appropriate personal protective equipment. Isocyanates, in general, can be hazardous and cause irritation to the skin, eyes, and respiratory tract .

properties

IUPAC Name

1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRPWPBVEQTKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661692
Record name 1-Chloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-Tosyl-(4-chlorobenzyl) isocyanide

CAS RN

918892-30-5
Record name 1-Chloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
a-Tosyl-(4-chlorobenzyl) isocyanide
Reactant of Route 2
a-Tosyl-(4-chlorobenzyl) isocyanide

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